molecular formula C19H19F2NO B1327269 2,4-Difluoro-2'-piperidinomethyl benzophenone CAS No. 898773-75-6

2,4-Difluoro-2'-piperidinomethyl benzophenone

Cat. No.: B1327269
CAS No.: 898773-75-6
M. Wt: 315.4 g/mol
InChI Key: RATOVUMEHYHWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-2’-piperidinomethyl benzophenone is a heterocyclic organic compound with the molecular formula C19H19F2NO and a molecular weight of 315.36 g/mol . This compound is characterized by the presence of a benzophenone core substituted with difluorophenyl and piperidinomethyl groups. It is commonly used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2,4-Difluoro-2’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for neurodegenerative diseases and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-2’-piperidinomethyl benzophenone typically involves the reaction of 2,4-difluorobenzophenone with piperidine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of 2,4-Difluoro-2’-piperidinomethyl benzophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of advanced catalysts and automated systems helps in achieving consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-2’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-2’-piperidinomethyl benzophenone involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit or activate enzymes, receptors, or other proteins, leading to various physiological effects. The exact pathways and targets are subject to ongoing research, with studies focusing on its potential therapeutic applications.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 2,4-Difluoro-2’-piperidinomethyl benzophenone exhibits unique chemical reactivity and biological activity due to the specific positioning of the difluoro and piperidinomethyl groups. These structural differences influence its interaction with molecular targets and its overall efficacy in various applications .

Properties

IUPAC Name

(2,4-difluorophenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2NO/c20-15-8-9-17(18(21)12-15)19(23)16-7-3-2-6-14(16)13-22-10-4-1-5-11-22/h2-3,6-9,12H,1,4-5,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RATOVUMEHYHWOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=CC=C2C(=O)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643616
Record name (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898773-75-6
Record name (2,4-Difluorophenyl){2-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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